2-(2-bromophenoxy)-N-carbamoylacetamide
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Overview
Description
2-(2-bromophenoxy)-N-carbamoylacetamide is an organic compound that belongs to the class of bromophenoxy derivatives This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further linked to a carbamoylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-carbamoylacetamide typically involves the reaction of 2-bromophenol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at a controlled temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-carbamoylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The carbamoyl group can be reduced to form amines or other reduced products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of amines or other reduced carbamoyl derivatives
Scientific Research Applications
2-(2-bromophenoxy)-N-carbamoylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-carbamoylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The carbamoylacetamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenoxy-N-carbamoylacetamide
- 2-fluorophenoxy-N-carbamoylacetamide
- 2-iodophenoxy-N-carbamoylacetamide
Uniqueness
2-(2-bromophenoxy)-N-carbamoylacetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H9BrN2O3 |
---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-carbamoylacetamide |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-3-1-2-4-7(6)15-5-8(13)12-9(11)14/h1-4H,5H2,(H3,11,12,13,14) |
InChI Key |
FLJZOKRTJWBCAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC(=O)N)Br |
Origin of Product |
United States |
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